2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione
Description
2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione is a synthetic indane-1,3-dione derivative with a complex sulfonamide-linked arylpyrimidine substituent. Its structure comprises:
- Indane-1,3-dione core: A bicyclic diketone known for redox activity and biological relevance, particularly in anticoagulant drug design .
Properties
IUPAC Name |
4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-13-10-11-22-21(24-13)25-30(28,29)15-8-6-14(7-9-15)23-12-18-19(26)16-4-2-3-5-17(16)20(18)27/h2-12,26H,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKPJVUQLPHFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione , with CAS Number 937605-16-8, is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. Its complex structure includes multiple functional groups that may contribute to its pharmacological properties.
- Molecular Formula : C24H22N4O4S
- Molecular Weight : 462.52 g/mol
- IUPAC Name : 4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Biological Activity Overview
The biological activities of the compound have been investigated primarily in the context of its potential as an anti-inflammatory and antimicrobial agent. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar sulfonamide derivatives can inhibit bacterial growth effectively. In one study, compounds with analogous structures displayed minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, indicating strong antibacterial activity.
COX Inhibition and Anti-inflammatory Effects
The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. In vitro studies have reported that related compounds exhibit selective COX-2 inhibition with IC50 values ranging from 0.10 to 0.31 µM, highlighting their potential as anti-inflammatory agents. The selectivity index (SI) for these compounds was significantly higher than that of traditional NSAIDs like indomethacin, suggesting a promising therapeutic profile for inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of a series of sulfonamide derivatives, including those structurally related to our compound. The results indicated that modifications at the pyrimidine ring enhanced activity against Gram-positive bacteria, demonstrating the importance of structural optimization in drug design. -
Case Study on Anti-inflammatory Properties :
Another investigation focused on the anti-inflammatory properties of compounds similar to 2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione). The findings revealed that these compounds significantly reduced inflammation markers in animal models, suggesting their potential application in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Structural Analogues and Anticoagulant Activity
Key analogs and their properties are summarized below:
*Estimated based on analogs in .
Key Observations:
- Anticoagulant Efficacy : Compound 3c (methylsulfanyl substituent) shows PT values comparable to the drug anisindione, highlighting the importance of sulfur-containing groups in enhancing activity . The target compound’s sulfamoyl group may further improve target binding via hydrogen bonding.
- Pyrimidine vs. Pyridine : The pyrimidin-2-yl derivative () has a lower melting point (76°C vs. 83°C for its pyridin-2-yl analog), suggesting reduced crystallinity due to weaker intermolecular forces. The 4-methyl group on the pyrimidine ring in the target compound could enhance lipophilicity and membrane permeability .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione, and how can experimental efficiency be improved?
- Methodological Answer : Synthesis optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) and statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, ICReDD’s framework combines computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent choice, temperature) through iterative feedback loops . Statistical DoE reduces the number of required experiments while capturing variable interactions, as demonstrated in chemical process optimization .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, IR) for functional group verification, complemented by computational tools like density functional theory (DFT) to model electronic properties. X-ray crystallography can resolve crystal packing and intermolecular interactions. Cross-referencing experimental data with computational predictions ensures accuracy, as emphasized in advanced chemical reaction design frameworks .
Q. What safety protocols are critical when handling sulfonamide-containing compounds like this in laboratory settings?
- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use for volatile intermediates, personal protective equipment (PPE), and rigorous waste disposal procedures. Advanced laboratory courses (e.g., CHEM 4206) emphasize protocol standardization for reactive intermediates, particularly sulfonamides, to mitigate toxicity risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yield data observed during scale-up synthesis?
- Methodological Answer : Apply process control and simulation tools (e.g., computational fluid dynamics) to identify mass/heat transfer limitations. Use CRDC subclass RDF2050108 (process control in chemical engineering) to model reactor design discrepancies . Additionally, ICReDD’s feedback loop integrates experimental outliers into computational models to refine reaction pathways .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological or catalytic systems?
- Methodological Answer : Employ interaction studies such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For catalytic applications, in situ spectroscopy (e.g., Raman) paired with DFT simulations can map reaction intermediates. These approaches align with methodologies for structurally similar compounds in receptor interaction studies .
Q. How do substituents on the pyrimidine and indane-1,3-dione moieties influence the compound’s reactivity or stability?
- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. Use multivariate analysis (e.g., principal component analysis) to correlate electronic effects (Hammett constants) with experimental outcomes. This mirrors CRDC subclass RDF2050112 (reaction fundamentals) for systematic reactivity profiling .
Q. What strategies mitigate degradation or byproduct formation during long-term storage?
- Methodological Answer : Perform accelerated stability testing under controlled humidity/temperature. Analyze degradation pathways via LC-MS and computational degradation modeling (e.g., QSPR). Membrane separation technologies (CRDC subclass RDF2050104) may isolate unstable intermediates during purification .
Methodological Frameworks for Data Analysis
Q. How can researchers design experiments to validate computational predictions for this compound’s properties?
- Methodological Answer : Implement a hybrid workflow:
Computational : Use DFT for thermodynamic properties (e.g., Gibbs free energy of reactions).
Experimental : Validate with calorimetry (e.g., DSC) and spectroscopic data.
Statistical : Apply DoE to quantify prediction-experiment deviations, as outlined in chemical technology optimization studies .
Q. What statistical tools are recommended for analyzing contradictory data in multi-variable studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
